3-(Chloromethyl)pyridazine hydrochloride
Overview
Description
3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2 . It has an average mass of 165.020 Da and a monoisotopic mass of 163.990799 Da . It is offered by several scientific research product suppliers .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions. This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H6Cl2N2 . The InChI code for this compound is 1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Surface Protection and Corrosion Inhibition
- 3-(Chloromethyl)pyridazine hydrochloride derivatives have been investigated for their potential in protecting metal surfaces and inhibiting corrosion, especially in mild steel. These derivatives, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, showed significant efficiency in reducing mild steel corrosion in acidic environments. Theoretical and experimental studies, including density functional theory and Monte Carlo simulations, support these findings (Olasunkanmi, Mashuga, & Ebenso, 2018).
Synthesis of Functionalized Pyridazine Derivatives
- The chemical reactivity of pyridazine derivatives, including those involving this compound, has been explored for synthesizing new carbon-carbon bonds. This process, known as vicarious nucleophilic substitution of hydrogen, is a novel approach to creating functionalized pyridazine derivatives, expanding their potential applications in various fields (Ostrowicz, Bałoniak, Mąkosza, & Rykowski, 1992).
Accelerated Synthesis Under Microwave Conditions
- Research has shown that microwave-assisted synthesis can significantly accelerate the creation of substituted pyridazines, including those with this compound. This method reduces the synthesis time from several days to mere hours, offering a more efficient route for producing these compounds (Hoogenboom, Moore, & Schubert, 2006).
Pharmacological Properties
- Some derivatives of this compound, such as 3,6-dialkoxy-pyridazines, have shown promising pharmacological properties, including anticonvulsive effects. These findings indicate the potential medicinal applications of these compounds (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Solid-Phase Synthesis of Bicyclic Dihydropyrimidones
- The utility of this compound in solid-phase synthesis has been explored, particularly in the creation of bicyclic dihydropyrimidones. These processes involve innovative cyclization techniques and have been shown to be effective in generating heterobicyclic scaffolds (Pérez, Beryozkina, Zbruyev, Haas, & Kappe, 2002).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes severe skin burns and eye damage . It is also suspected of causing genetic defects . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It is known that 3-(chloromethyl)pyridazine hydrochloride is a nucleophile that reacts with electrophiles to form functional derivatives .
Mode of Action
This compound interacts with its targets through nucleophilic reactions. As a nucleophile, it donates an electron pair to an electrophile to form a chemical bond . This interaction results in the formation of functional derivatives .
Biochemical Pathways
It is used as a reagent for the synthesis of pyridazines , which are heterocyclic compounds that participate in various biochemical reactions.
Properties
IUPAC Name |
3-(chloromethyl)pyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSYVXQAWQCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627843 | |
Record name | 3-(Chloromethyl)pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27349-66-2 | |
Record name | 3-(Chloromethyl)pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)pyridazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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